molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No.: B1616271
CAS No.: 26007-43-2
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene (Norbornene) Bicyclo[2.2.1]hept-2-ene (CAS: 498-66-8), commonly known as norbornene, is a strained bicyclic hydrocarbon with a bridge structure. Its molecular formula is C₇H₁₀, and it has a molecular weight of 94.15 g/mol . The compound is characterized by high reactivity due to ring strain, making it valuable in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP) . It is also found in natural products, such as essential oils from Evodia rutaecarpa (4.56% composition) , and is used in synthesizing specialty chemicals like bromomethyl derivatives (e.g., CAS 16002-25-8) .

Ethene (Ethylene) Ethene (C₂H₄, CAS: 74-85-1) is a simple, planar alkene with a molecular weight of 28.05 g/mol. It is a cornerstone of industrial chemistry, primarily used in polyethylene production. Its low boiling point (-103.7°C) and high symmetry contrast sharply with bicyclic analogs like norbornene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The polymerization of bicyclo(2.2.1)hept-2-ene with ethene can be achieved using various catalysts. One common method involves the use of cobalt (II) compounds and metallocenes such as [η5-(C5Me5)Co-η2-Cl]2 in chlorobenzene, activated with methylaluminoxane (MAO) . This process results in the formation of polymers with varying molecular weights and glass transition temperatures.

Industrial Production Methods: Industrial production of polynorbornene typically involves the use of Ziegler-Natta catalysts containing titanium tetrachloride (TiCl4) and aluminum alkyls (AlR3 or R2AlCl) . These catalysts facilitate the polymerization process, yielding a saturated polymer with 2,3 linkages .

Chemical Reactions Analysis

Diels-Alder Cycloadditions

Norbornene serves as a dienophile in [4+2] cycloadditions, forming complex bicyclic structures. Key applications include:

  • Synthesis of sulfoxide diastereomers : Phenyl vinyl sulfoxide reacts with cyclopentadiene to yield three diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide, isolated via column chromatography and recrystallization .

  • Reactivity with fulvenes : 6,6-Dimethylfulvene undergoes Diels-Alder reactions with electron-deficient dienophiles (e.g., 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene) to generate substituted norbornene derivatives .

Table 1: Diels-Alder Reactivity of Norbornene

DieneDienophileProductYieldReference
CyclopentadienePhenyl vinyl sulfoxideBicyclo[2.2.1]hept-5-en-2-yl sulfoxide55–70%
6,6-DimethylfulveneBis(trifluoromethyl)dicyanoethylene7-Isopropylidenenorbornene derivative62%

Ring-Opening Metathesis Polymerization (ROMP)

Norbornene undergoes ROMP using transition-metal catalysts (e.g., Grubbs, Schrock catalysts) to form polynorbornenes with high glass transition temperatures (TgT_g) and thermal stability.

Vinylic Polymerization

  • Co(II)-Catalyzed Systems : In chlorobenzene with methylaluminoxane (MAO), Co(II) catalysts polymerize norbornene into syndiotactic polymers. Ethene acts as a chain-transfer agent, modulating molecular weight .

  • Metallocene Catalysts : [η⁵-(C₅Me₅)Co-η²-Cl]₂ with MAO produces high-molecular-weight polymers (Mw > 10⁵ g/mol) .

Table 2: Polymerization Catalysts and Outcomes

CatalystConditionsPolymer PropertiesApplicationReference
Co(II)/MAO25°C, chlorobenzeneSyndiotactic, TgT_g ~320°COptical materials
Grubbs 2nd Generation40°C, tolueneROMP-derived thermoplasticEngineering plastics

Copolymerization with Ethene

Norbornene-ethene copolymers (e.g., ethylene-norbornene copolymer, CAS 26007-43-2) are synthesized via metallocene catalysts, yielding materials with:

  • Enhanced chemical resistance and optical clarity compared to polyethylene .

  • Tunable glass transition temperatures (TgT_g) based on norbornene content (10–50 mol%) .

Isomerization and Rearrangements

  • Acid-Catalyzed Isomerization : 5,6-Dimethylnorbornene isomerizes to 2-methylene-3-methylnorbornane or 2,3-dimethylnorbornene using solid acid catalysts (e.g., silica-alumina) at 150–350°C .

  • Thermal Rearrangements : 7-Allenylnorbornene derivatives undergo -sigmatropic shifts at elevated temperatures, forming bicyclic terpenoid analogs .

Radical and Palladium-Catalyzed Reactions

  • Radical Additions : Norbornene derivatives participate in tandem radical addition-homoallylic rearrangements to synthesize kainoid amino acids, critical in neuroexcitant research .

  • Palladium-Catalyzed Alkyne Insertion : Terminal alkynes insert into norbornadiene via Herrmann-Beller phosphapalladacycles, forming exo-5-alkynylnorbornenes .

Mechanistic Insights

  • Strain-Driven Reactivity : The bent double bond in norbornene (~109° bond angle vs. 120° in linear alkenes) lowers activation energy for cycloadditions and polymerizations.

  • Catalyst Design : MAO enhances Co(II) catalyst activity by generating cationic species, while metallocenes control stereochemistry via ligand steric effects .

Scientific Research Applications

Polymer Chemistry

Polymerization Processes
Bicyclo[2.2.1]hept-2-ene is known for its ability to undergo polymerization, particularly when combined with ethylene and propylene to form terpolymers. These polymers exhibit enhanced mechanical strength, chemical resistance, and thermal stability compared to their homopolymer counterparts. The terpolymerization process allows for the manipulation of material properties by varying the ratios of the monomer components, which can lead to applications in high-performance materials such as automotive parts and industrial components .

Crosslinkable Polyolefin Rubbers
One of the notable applications of 5-ethylidene-bicyclo[2.2.1]hept-2-ene is in the production of crosslinkable polyolefin rubbers. These rubbers are synthesized through polymerization with ethylene and other α-olefins, primarily propylene, and can be further vulcanized using sulfur or sulfur donors. This process results in materials that are not only flexible but also durable, making them suitable for various applications including tires, seals, and gaskets .

Pharmaceutical Applications

Drug Development
Substituted forms of bicyclo[2.2.1]hept-2-ene have been explored for their potential pharmaceutical applications. For instance, compounds derived from this bicyclic structure have shown promise in drug formulations due to their ability to modify biological activity through structural variations at the 5-position of the bicyclic framework. Research indicates that these compounds may possess therapeutic properties useful in treating various ailments .

Material Science

Catalysis
In material science, bicyclo[2.2.1]hept-2-ene derivatives are being investigated for their catalytic properties in organic synthesis reactions. Their unique structural features allow them to act as ligands or catalysts in various chemical transformations, enhancing reaction efficiency and selectivity .

Case Study 1: Terpolymer Properties

A study conducted on the terpolymerization of bicyclo[2.2.1]hept-2-ene with ethylene and propylene highlighted the impact of varying monomer ratios on the mechanical properties of the resulting polymer. The research demonstrated that increasing the proportion of bicyclic units improved tensile strength and elasticity, making these materials suitable for demanding applications such as automotive components.

Case Study 2: Pharmaceutical Formulations

Research into substituted bicyclo[2.2.1]heptanes revealed that modifications at specific positions could enhance bioavailability and therapeutic efficacy in drug formulations aimed at treating chronic diseases. These findings suggest a pathway for developing new medications with improved performance profiles.

Mechanism of Action

The mechanism of action of polynorbornene involves the polymerization process facilitated by specific catalysts. The molecular targets and pathways include the activation of bicyclo(2.2.1)hept-2-ene and ethene by catalysts such as cobalt (II) compounds and metallocenes . This activation leads to the formation of macromonomers with vinylic end groups.

Comparison with Similar Compounds

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
Bicyclo[2.2.1]hept-2-ene C₇H₁₀ 94.15 96–98 -20
Ethene C₂H₄ 28.05 -103.7 -169.2
Bicyclo[2.2.2]oct-2-ene C₈H₁₂ 108.18 135–137 -30
Bicyclo[3.1.1]hept-2-ene C₇H₁₀ 94.16 120–122 -15

Key Observations :

  • Norbornene’s bicyclic structure increases boiling and melting points compared to ethene due to reduced volatility and enhanced van der Waals interactions.
  • Larger bicyclic systems (e.g., bicyclo[2.2.2]oct-2-ene) exhibit higher boiling points than norbornene, reflecting increased molecular mass .

Chemical Reactivity

Reaction with Thiols and Electrophiles

Norbornene reacts 10–20× faster with thiols than maleimides, making it a superior trapping agent for free thiols in photodeprotection reactions . Ethene, in contrast, undergoes slower thiol-ene reactions due to lower strain and electron density.

Polymerization

  • Norbornene: ROMP yields high-performance polymers with applications in nanotechnology and drug delivery . Substituted derivatives (e.g., 5-octyl-norbornene) enhance polymer hydrophobicity .
  • Ethene : Radical or coordination polymerization produces polyethylene, the world’s most widely used plastic.

Substituent Effects

  • Bromomethyl-norbornene (CAS 16002-25-8) undergoes nucleophilic substitution, enabling functionalization for pharmaceuticals .
  • Ethene derivatives (e.g., vinyl acetate) prioritize addition reactions over ring-opening pathways.

Biological Activity

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bicyclic compound with significant implications in both organic chemistry and biological systems. Its derivatives and related compounds have been studied for various biological activities, including catalytic applications, drug development, and their roles in biochemical pathways.

Bicyclo[2.2.1]hept-2-ene has a molecular formula of C7H10C_7H_{10} and is characterized by its unique bridged bicyclic structure. The compound has a boiling point of approximately 96 °C and a melting point ranging from 44 to 46 °C . Its structural formula can be represented using the SMILES notation: C1C[C@H]2C[C@@H]1C=C2 .

1. Catalytic Applications

Norbornene has been extensively researched for its catalytic properties, particularly in polymerization reactions. It serves as a monomer in the production of high-performance polymers through ring-opening metathesis polymerization (ROMP), which is facilitated by various catalysts, including transition metals such as palladium and cobalt . This polymerization process is significant for developing materials with specific mechanical properties and functionalities.

2. Epoxidation Studies

The epoxidation of bicyclo[2.2.1]hept-2-ene has been a focal point in understanding its reactivity and potential biological applications. Research indicates that the stereochemistry of epoxidation reactions can be influenced by substituents on the bicyclic structure, affecting the yield and selectivity of epoxide formation . For instance, studies show that methyl and nitrile groups alter the exo/endo ratio during epoxidation, which can have implications for drug design and synthesis .

3. Pharmaceutical Potential

Substituted derivatives of bicyclo[2.2.1]hept-2-ene have been explored for their pharmacological properties. For example, compounds derived from norbornene have been investigated for their cholinergic effects, potentially serving as therapeutic agents for neurological disorders . The structural modifications at various positions on the bicyclic framework can lead to enhanced biological activity, making these compounds candidates for further pharmaceutical development.

Case Study 1: Polymerization Catalysis

A study published in the Journal of Molecular Catalysis highlighted the use of Co(II) complexes in the polymerization of bicyclo[2.2.1]hept-2-ene alongside ethylene to produce high-performance materials with tailored properties . The results demonstrated over 99% conversion rates with excellent selectivity, showcasing the compound's utility in industrial applications.

Case Study 2: Stereochemical Analysis

Research conducted on the stereochemistry of epoxidation reactions involving norbornene revealed that substituents significantly influence reaction pathways and product distribution. A detailed computational study utilizing Density Functional Theory (DFT) provided insights into the transition states involved, elucidating how steric factors dictate regioselectivity in these transformations .

Data Tables

PropertyValue
Molecular FormulaC7H10C_7H_{10}
Boiling Point96 °C
Melting Point44-46 °C
Major Reaction TypeEpoxidation
Typical Yield in EpoxidationVaries (up to 99%)
SubstituentExo/Endo RatioYield (%)
Methyl78:22~100
Nitrile55:45~90

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are suitable for preparing Bicyclo[2.2.1]hept-2-ene (norbornene)?

Methodological Answer: Norbornene is typically synthesized via Diels-Alder reactions between cyclopentadiene and ethene. Key steps include:

  • Reagent Purity : Use freshly cracked cyclopentadiene to avoid dimerization, and high-pressure ethene gas for optimal reactivity .
  • Catalytic Conditions : Employ Lewis acids (e.g., ZnCl₂) to accelerate the reaction under mild conditions (20–50°C).
  • Purification : Distill under reduced pressure (bp ~96°C at 760 mmHg) and verify purity via GC-MS or NMR (e.g., characteristic ¹H NMR peaks at δ 5.8–6.2 ppm for olefinic protons) .

Q. How can researchers characterize the structural and thermal properties of Bicyclo[2.2.1]hept-2-ene?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm bridgehead protons (δ 1.2–2.5 ppm) and strained double bonds. IR spectroscopy identifies C=C stretches at ~1650 cm⁻¹ .
  • Thermodynamic Analysis : Measure heat capacity and ideal-gas enthalpies of formation via calorimetry or computational methods (e.g., Gaussian software with DFT-B3LYP/6-31G*) .
  • Chromatography : GC-MS with nonpolar columns (e.g., DB-5) resolves norbornene from impurities .

Advanced Research Questions

Q. What mechanistic insights explain the exo-selectivity in the epoxidation of Bicyclo[2.2.1]hept-2-ene?

Methodological Answer: Exo-selectivity (>90%) arises from steric hindrance at the concave (endo) face of norbornene. Experimental approaches include:

  • Steric Modulation : Introduce bulky substituents (e.g., 7-syn-methyl groups) to amplify steric effects, increasing exo-epoxide ratios .
  • Catalytic Systems : Use m-CPBA (meta-chloroperbenzoic acid) in aprotic solvents (e.g., CH₂Cl₂) to favor electrophilic attack on the less hindered exo-face .
  • Validation : Convert epoxides to norbornanols via acid-catalyzed ring-opening and compare stereochemistry with known standards .

Q. How can researchers resolve discrepancies in reported exo-selectivity values (94% vs. 99.5%) for norbornene epoxidation?

Methodological Answer:

  • Controlled Replication : Repeat experiments using identical conditions (catalyst, solvent, temperature) as original studies .
  • Analytical Rigor : Employ high-resolution HPLC with chiral columns (e.g., Chiralpak IA) to quantify epoxide enantiomers.
  • Computational Modeling : Compare transition-state energies for exo/endo pathways using DFT (e.g., M06-2X/cc-pVTZ) to identify steric/electronic contributors .

Q. What strategies optimize copolymerization of Bicyclo[2.2.1]hept-2-ene with ethene for advanced materials?

Methodological Answer:

  • Catalyst Design : Use metallocene catalysts (e.g., Cp₂ZrCl₂/MAO) to enhance ethene insertion into norbornene’s strained double bond .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to balance monomer reactivity ratios (r₁ for ethene, r₂ for norbornene).
  • Material Characterization : Analyze copolymer crystallinity via XRD and thermal stability via TGA .

Q. How do computational methods elucidate the thermodynamics of Bicyclo[2.2.1]hept-2-ene derivatives?

Methodological Answer:

  • Energy Calculations : Compute strain energies (e.g., ~20 kcal/mol for norbornene) using ab initio methods (MP2/cc-pVTZ) to quantify ring strain .
  • Reaction Pathways : Model sigmatropic rearrangements (e.g., [1,3]-shifts in bicyclo[3.2.0]hex-2-ene derivatives) to predict kinetic vs. thermodynamic products .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions in epoxidation or cycloaddition reactions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in Bicyclo[2.2.1]hept-2-ene cycloadditions?

Methodological Answer:

  • Substrate Variation : Substituents (e.g., electron-withdrawing groups) alter electron density, favoring endo or exo pathways. For example, electron-deficient dienophiles increase endo preference .
  • Reaction Conditions : Polar solvents (e.g., DMF) stabilize charge-separated transition states, shifting regioselectivity.
  • Validation : Cross-reference results with computational models (e.g., NBO analysis) to identify electronic/steric drivers .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene;ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFIHNOEGSAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110633-42-6, 26007-43-2
Record name Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110633-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-norbornene copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26007-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.21 g/mol
Source PubChem
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CAS No.

26007-43-2
Record name Bicyclo(2.2.1)hept-2-ene, polymer with ethene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, polymer with ethene
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Synthesis routes and methods I

Procedure details

Norbornene, hydrocarbon-based solvent, ethylene and hydrogen was supplied to a continuous polymerization apparatus under the conditions that the norbornene concentration was 2.95 mol/L and the ethylene concentration was 1.05 mol/L and the ratio of hydrogen and ethylene was 0.21×10−3. At the same time, as the catalyst, racemic-isopropylidene-bis (tetrahydroindenyl) zirconium dichloride was supplied and, as a support catalyst, a catalyst system composed of methyalumoxane (10% toluene solution) was supplied to the reaction apparatus. The temperature of the reaction was maintained at 90° C. In the following step, the solvent was removed by high temperature and depressurization. The copolymer in a melt state was extruded in a strand shape, and the copolymer was cut into pellets having a length of 3 mm and a diameter of 2 mm. For the copolymerization, 0.6% antioxidant (trade name: Irganox 1010 manufactured by Chiba Special Chemicals Co. Ltd.) and 0.4% pentaerythritol tetrastearate were added.
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Synthesis routes and methods II

Procedure details

The general polymerization procedure of Examples 109 was followed using 1.25 micromoles of [(C5Me4)SiMe2 N(t-Bu)]Ti(CH3)2 and 1.87 micromoles of the Lewis acid B(C6F5)3 mixed in 2 mL of Isopar® E were used to form the catalyst. The reaction temperature was 140° C. 808 g of Isopar® E, 19.5 g of norbornene and 25 Δpsi (0.17 ΔMPa) of hydrogen were added. The ethylene pressure was 500 psig (3.55 MPa). The polymerization time was 10 minutes. 41.3 g of a random ethylene/norbornene copolymer was isolated. The melt index (I2) was 0.587. The polymer contained 2.38 weight percent norbornene as determined by 13C NMR.
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Synthesis routes and methods III

Procedure details

Copolymer composition: 42 mol % of norbornene, 58 mol % of ethene from the 13C-NMR in o-dichlorobenzene
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Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere at room temperature, 600 ml of a cyclohexane solution containing 20 g of norbornene was placed in a 1-liter stainless steel autoclave purged thoroughly with nitrogen. 0.6 mmol of triisobutylaluminum was added, and nitrogen in the autoclave was replaced with ethylene. The inside of the autoclave was pressurized with ethylene, and then the temperature in the autoclave was raised so that the temperature and the pressure in the autoclave were 70° C. and 0.7 MPa, respectively. 12.8 ml of the above catalyst solution was forced into the autoclave with pressurized nitrogen to initiate the polymerization. After the initiation of the polymerization, with supplying only ethylene, the polymerization was conducted at a pressure of 0.7 MPa and a temperature of 70° C. for 5 min. After 5 min from the initiation of the polymerization, 5 ml of isopropanol was forced into the autoclave with pressurized nitrogen to terminate the polymerization. After decompression, the polymer solution was taken out. With vigorously agitating by a homomixer, the polymer solution was brought into contact with an aqueous solution adding 5 ml of concentrated hydrochloric acid based on 1 liter of water at a ratio of 1 to 1, and the catalyst residue was passed into the water phase. The contacted mixed solution was allowed to stand still, and then the water phase was removed. The polymer solution was washed twice with water to purify the same, and the phase of the polymer solution was separated. The purified and separated polymer solution was allowed to contact with acetone, which was three times as much as the polymer solution, with vigorously agitating. After the precipitation of the copolymer, the solid product (copolymer) was collected by filtration and was thoroughly washed with acetone. To extract unreacted norbornene remaining in the polymer, the solid product was put in acetone so as to be a concentration of 40 g/liter, and the extraction was conducted at 60° C. for 2 hr. After the extraction, the solid product was collected by filtration and was dried under reduced pressure in flowing nitrogen at 130° C. and 350 mmHg for 12 hr.
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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[2.2.1]hept-2-ene;ethene
Bicyclo[2.2.1]hept-2-ene;ethene
Bicyclo[2.2.1]hept-2-ene;ethene
Bicyclo[2.2.1]hept-2-ene;ethene
Bicyclo[2.2.1]hept-2-ene;ethene
Bicyclo[2.2.1]hept-2-ene;ethene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.